Ethenyl 4-(diphenylamino)benzoate
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Overview
Description
Ethenyl 4-(diphenylamino)benzoate is an organic compound with the molecular formula C21H17NO2. This compound is known for its unique photoreactive and fluorescent properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethenyl 4-(diphenylamino)benzoate typically involves the esterification of 4-(diphenylamino)benzoic acid with ethenyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts and solvent recycling techniques are employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethenyl 4-(diphenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro groups can be introduced under electrophilic aromatic substitution conditions
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
Ethenyl 4-(diphenylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive polymer in the synthesis of electroluminescent devices and organic light-emitting diodes (OLEDs)
Biology: Investigated for its potential use in fluorescent probes for biological imaging.
Medicine: Explored for its potential in drug delivery systems due to its photoreactive properties.
Industry: Utilized in the production of photolithographic materials and patterned surfaces
Mechanism of Action
The mechanism of action of Ethenyl 4-(diphenylamino)benzoate involves its photoreactive properties. Upon exposure to UV light, the compound undergoes decarboxylation, leading to the formation of reactive intermediates that can interact with other molecules. This property is exploited in the creation of patterned surfaces and electroluminescent devices .
Comparison with Similar Compounds
4-(Diphenylamino)benzoic acid: Shares the diphenylamino group but lacks the ethenyl ester group.
Benzothiadiazole derivatives: Known for their electron-accepting properties and used in optoelectronic applications.
Uniqueness: Ethenyl 4-(diphenylamino)benzoate is unique due to its combination of photoreactivity and fluorescence, making it particularly valuable in the development of advanced materials for optoelectronic devices .
Properties
CAS No. |
820969-33-3 |
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Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
ethenyl 4-(N-phenylanilino)benzoate |
InChI |
InChI=1S/C21H17NO2/c1-2-24-21(23)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2 |
InChI Key |
QEQKSZWUKJWPOA-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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